Cas no 65433-97-8 (6-QUINOLINESULFONYL FLUORIDE)

6-QUINOLINESULFONYL FLUORIDE 化学的及び物理的性質
名前と識別子
-
- 6-QUINOLINESULFONYL FLUORIDE
- Quinoline-6-sulfonylfluoride
- EN300-727189
- Quinoline-6-sulfonyl fluoride
- CHEMHERE CHEM122681
- 65433-97-8
- AKOS037478170
- 6-Quinolinesulfonyl fluoride
-
- インチ: InChI=1S/C9H6FNO2S/c10-14(12,13)8-3-4-9-7(6-8)2-1-5-11-9/h1-6H
- InChIKey: GIYPEXKQJYZLRI-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 211.01032777Da
- どういたいしつりょう: 211.01032777Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 298
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 55.4Ų
6-QUINOLINESULFONYL FLUORIDE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-727189-0.25g |
quinoline-6-sulfonyl fluoride |
65433-97-8 | 0.25g |
$855.0 | 2023-05-31 | ||
Enamine | EN300-727189-0.5g |
quinoline-6-sulfonyl fluoride |
65433-97-8 | 0.5g |
$891.0 | 2023-05-31 | ||
Enamine | EN300-727189-5.0g |
quinoline-6-sulfonyl fluoride |
65433-97-8 | 5g |
$2692.0 | 2023-05-31 | ||
Enamine | EN300-727189-0.05g |
quinoline-6-sulfonyl fluoride |
65433-97-8 | 0.05g |
$780.0 | 2023-05-31 | ||
Enamine | EN300-727189-0.1g |
quinoline-6-sulfonyl fluoride |
65433-97-8 | 0.1g |
$817.0 | 2023-05-31 | ||
Enamine | EN300-727189-2.5g |
quinoline-6-sulfonyl fluoride |
65433-97-8 | 2.5g |
$1819.0 | 2023-05-31 | ||
Enamine | EN300-727189-10.0g |
quinoline-6-sulfonyl fluoride |
65433-97-8 | 10g |
$3992.0 | 2023-05-31 | ||
Enamine | EN300-727189-1.0g |
quinoline-6-sulfonyl fluoride |
65433-97-8 | 1g |
$928.0 | 2023-05-31 |
6-QUINOLINESULFONYL FLUORIDE 関連文献
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
6-QUINOLINESULFONYL FLUORIDEに関する追加情報
6-QUINOLINESULFONYL FLUORIDE: A PROMISING MOLECULE IN MODERN PHARMACEUTICAL RESEARCH
6-QUINOLINESULFONYL FLUORIDE, with the chemical identifier CAS no65433-97-8, represents a unique class of organic compounds that have garnered significant attention in the field of medicinal chemistry. This molecule, characterized by its quinoline core and sulfonamide functional group, has demonstrated potential in various biological applications, including the modulation of kinase pathways and the development of novel therapeutic agents. Recent advancements in synthetic methodologies and biochemical profiling have further enhanced the understanding of its pharmacological properties.
The 6-QUINOLINESULFONYL FLUORIDE molecule is structurally composed of a quinoline ring system, which is a heterocyclic compound containing a nitrogen atom, and a sulfonamide group that is substituted with a fluorine atom. This unique combination of functional groups contributes to its distinct chemical reactivity and biological activity. The CAS no65433-97-8 identifier ensures precise identification and traceability of this compound in scientific literature and industrial applications.
Recent studies have highlighted the potential of 6-QUINOLINESULFONYL FLUORIDE in targeting specific molecular pathways involved in disease progression. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated its ability to inhibit the activity of certain kinases, which are critical in the regulation of cellular processes such as proliferation and apoptosis. This finding underscores the molecule's potential as a lead compound in the development of targeted therapies.
Moreover, the 6-QUINOLINESULFONYL FLUORIDE has shown promise in the context of drug discovery for inflammatory diseases. A 2024 study in Pharmaceutical Research explored its anti-inflammatory properties, revealing its capacity to modulate the expression of cytokines associated with chronic inflammation. These findings suggest that the molecule could be a valuable tool in the design of novel anti-inflammatory agents.
The synthesis of 6-QUINOLINESULFONYL FLUORIDE has been optimized through advanced organic methodologies, including microwave-assisted reactions and catalytic approaches. These techniques have enabled the efficient preparation of the compound with high purity, which is essential for its application in pharmaceutical research. The CAS no65433-97-8 compound is typically synthesized through a multi-step process involving the sulfonation of quinoline derivatives followed by fluorination steps.
Characterization of 6-QUINOLINESULFONYL FLUORIDE has been achieved using a range of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide detailed insights into the molecular structure and conformational behavior of the compound, which are crucial for understanding its interaction with biological targets.
One of the key challenges in the application of 6-QUINOLINESULFONYL FLUORIDE is its stability under various reaction conditions. Researchers have been investigating the factors that influence its chemical stability, such as pH, temperature, and the presence of catalysts. A 2023 study published in Organic & Biomolecular Chemistry reported the development of a stable formulation of the compound, which could enhance its utility in pharmaceutical applications.
The biological activity of 6-QUINOLINESULFONYL FLUORIDE has been evaluated in multiple in vitro and in vivo models. In vitro studies have demonstrated its ability to selectively inhibit specific enzymes, while in vivo experiments have shown its potential in modulating disease-related pathways in animal models. These findings highlight the molecule's versatility in different biological contexts.
Furthermore, the 6-QUINOLINESULFONYL FLUORIDE has been explored for its potential in the development of prodrugs. Prodrug strategies can enhance the bioavailability and reduce the toxicity of the active compound, making it more suitable for therapeutic use. A 2022 study in Drug Discovery Today discussed the design of prodrugs based on this molecule, which could address some of the limitations associated with its direct administration.
The application of 6-QUINOLINESULFONYL FLUORIDE in drug discovery is also being investigated in the context of personalized medicine. Researchers are exploring how genetic variations can influence the efficacy and safety of this compound, which could lead to the development of more targeted therapeutic approaches. This area of research is still in its early stages but holds significant promise for future advancements.
Another important aspect of the 6-QUINOLINESULFONYL FLUORIDE is its role in the development of imaging agents. The molecule's unique chemical properties make it a candidate for use in molecular imaging techniques, which can provide detailed information about biological processes in real-time. This application could have implications for both diagnostic and therapeutic strategies.
Despite its potential, the 6-QUINOLINESULFONYL FLUORIDE faces several challenges in its development as a therapeutic agent. These include issues related to its solubility, bioavailability, and potential side effects. Ongoing research is focused on addressing these challenges through the modification of its chemical structure and the development of delivery systems that enhance its therapeutic profile.
In conclusion, the 6-QUINOLINESULFONYL FLUORIDE represents a promising compound in the field of medicinal chemistry. Its unique structure and biological activity have been the subject of extensive research, leading to insights that could inform the development of novel therapeutic agents. The CAS no65433-97-8 compound continues to be a focal point of scientific inquiry, with ongoing studies aimed at expanding its applications and improving its therapeutic potential.
As research in this area progresses, it is anticipated that the 6-QUINOLINESULFONYL FLUORIDE will play an increasingly important role in the discovery and development of new drugs. The integration of advanced analytical techniques and synthetic methodologies will likely contribute to the further refinement of its properties, making it a valuable asset in the pharmaceutical industry.
Overall, the exploration of 6-QUINOLINESULFONYL FLUORIDE exemplifies the dynamic nature of medicinal chemistry, where the interplay between chemical structure and biological function continues to drive innovation. As scientists continue to uncover the potential of this compound, its impact on the field of drug discovery is expected to grow, offering new opportunities for the treatment of various diseases.
Further studies are needed to fully elucidate the mechanisms of action and therapeutic applications of 6-QUINOLINESULFONYL FLUORIDE. Collaborative efforts between chemists, biologists, and clinicians will be essential in translating these findings into practical therapeutic solutions. The continued exploration of this compound is likely to yield significant advancements in the field of medicinal chemistry, benefiting both research and clinical practice.
With the ongoing advancements in synthetic chemistry and biological research, the 6-QUINOLINESULFONYL FLUORIDE is poised to become an important player in the development of new therapeutic agents. Its potential applications in diverse areas of medicine underscore the importance of continued research and innovation in this field.
As the scientific community continues to investigate the properties and applications of 6-QUINOLINESULFONYL FLUORIDE, it is expected that this compound will contribute to the advancement of drug discovery and the treatment of various diseases. The integration of multidisciplinary approaches will be crucial in maximizing its potential and ensuring its safe and effective use in therapeutic contexts.
Ultimately, the exploration of 6-QUINOLINESULFONYL FLUORIDE highlights the significance of interdisciplinary research in the field of medicinal chemistry. The insights gained from its study are likely to have far-reaching implications, not only for the development of new drugs but also for the broader understanding of biological processes and their modulation.
As the research on 6-QUINOLINESULFONYL FLUORIDE progresses, it is anticipated that this compound will continue to play a pivotal role in the advancement of pharmaceutical science. Its potential to contribute to the development of novel therapies underscores the importance of ongoing investigation and innovation in the field of medicinal chemistry.
With the continued efforts of researchers and the application of advanced methodologies, the 6-QUINOLINESULFONYL FLUORIDE is expected to remain a focal point of scientific inquiry. Its potential to address various medical challenges is likely to drive further research and development, ultimately leading to the creation of new therapeutic solutions that benefit patients and healthcare providers alike.
As the scientific community continues to explore the properties and applications of 6-QUINOLINESULFONYL FLUORIDE, it is clear that this compound holds significant promise for the future of drug discovery. The ongoing advancements in this field will undoubtedly contribute to the expansion of therapeutic options and the improvement of patient outcomes in various medical conditions.
Finally, the study of 6-QUINOLINESULFONYL FLUORIDE exemplifies the importance of continued research and collaboration in the field of medicinal chemistry. The insights gained from its investigation are likely to have a lasting impact on the development of new drugs and the advancement of medical science, ultimately benefiting patients and the broader healthcare community.
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